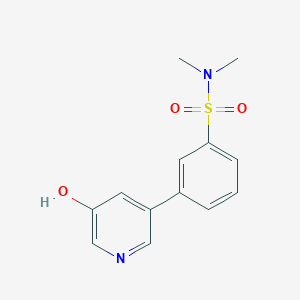
2-(3-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95%
Übersicht
Beschreibung
2-(3-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine (95%) is a chemical compound that is commonly used in scientific research. It is a member of the pyridine family, which is a group of heterocyclic organic compounds that are characterized by a six-membered ring containing one nitrogen atom. This compound has a variety of applications in research, and it is widely used in medicinal chemistry, organic synthesis, and analytical chemistry.
Wirkmechanismus
2-(3-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine (95%) acts as a nucleophilic agent in a variety of reactions. In nucleophilic substitution reactions, the compound acts as a nucleophile, attacking the electrophilic center of the substrate. This reaction results in the formation of a new bond between the nucleophile and the substrate. In addition, the compound can also act as a base, accepting protons from other molecules.
Biochemical and Physiological Effects
2-(3-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine (95%) has been shown to have a variety of biochemical and physiological effects. It has been used in the study of enzyme inhibition, as it can act as a competitive inhibitor of certain enzymes. Additionally, it has been used to study the effects of oxidation and reduction on proteins, as well as its effects on cellular respiration and energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine (95%) is a versatile compound that is widely used in laboratory experiments. It has the advantage of being relatively stable and non-toxic, making it suitable for use in a variety of experiments. Additionally, it is relatively inexpensive, making it an attractive option for researchers on a budget. However, it is also a relatively weak nucleophile, which can limit its use in certain reactions.
Zukünftige Richtungen
The potential future applications of 2-(3-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine (95%) are vast. In medicinal chemistry, it could be used to develop new drugs and to study the effects of drug interactions. In organic synthesis, it could be used to synthesize a variety of organic compounds. In analytical chemistry, it could be used to analyze samples and to develop new methods of analysis. Additionally, it could be used to study the effects of oxidation and reduction on proteins, as well as its effects on cellular respiration and energy metabolism. Finally, it could be used to develop new materials and to study the biochemical and physiological effects of various compounds.
Synthesemethoden
2-(3-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine (95%) can be synthesized using a variety of methods. One of the most common methods is a nucleophilic substitution reaction of pyridine with dimethylsulfamoyl chloride. This reaction produces a dimethylsulfamoyl chloride pyridine intermediate, which is then hydrolyzed to produce the desired compound. Other methods of synthesis include the use of a Grignard reagent and the use of a Friedel-Crafts reaction.
Wissenschaftliche Forschungsanwendungen
2-(3-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine (95%) has a wide range of applications in scientific research. It is used in medicinal chemistry to synthesize drugs, in organic synthesis to prepare organic compounds, and in analytical chemistry to analyze samples. It has also been used in the development of new materials and in the study of biochemical and physiological processes.
Eigenschaften
IUPAC Name |
3-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-6-3-5-10(9-11)13-12(16)7-4-8-14-13/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFNJOVHDAKLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188950 | |
| Record name | Benzenesulfonamide, 3-(3-hydroxy-2-pyridinyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-70-3 | |
| Record name | Benzenesulfonamide, 3-(3-hydroxy-2-pyridinyl)-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262000-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 3-(3-hydroxy-2-pyridinyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















